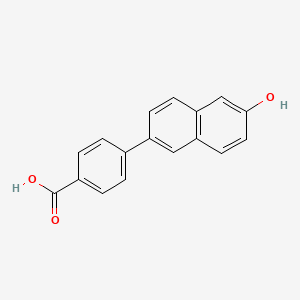

4-(6-Hydroxynaphthalen-2-YL)benzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(6-Hydroxynaphthalen-2-YL)benzoic acid is a useful research compound. Its molecular formula is C17H12O3 and its molecular weight is 264.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry Applications

4-(6-Hydroxynaphthalen-2-YL)benzoic acid and its derivatives have been studied for their potential therapeutic effects, particularly in the treatment of central nervous system disorders, neurodegenerative diseases, and respiratory conditions.

Central Nervous System Disorders

Research indicates that naphthalene derivatives can act as histamine H3 receptor antagonists, which are promising for treating CNS disorders. The high potency and selectivity of these compounds enable effective CNS penetration, which is crucial for their therapeutic efficacy.

Neurodegenerative Diseases

In studies involving Parkinson's disease models, compounds similar to this compound have demonstrated protective effects on neuronal cells while exhibiting low toxicity. These findings suggest potential for developing new treatments for neurodegenerative conditions.

Respiratory Diseases

Naphthalene derivatives have also been synthesized as LTD4-antagonists, showing significant activity against asthma. These compounds exhibit improved pharmacokinetic profiles, indicating their potential as oral antiasthmatics.

Synthetic Chemistry Applications

The versatility of this compound extends to synthetic chemistry, where it serves as a key building block in the synthesis of more complex organic molecules.

Chemical Reactions

This compound can participate in various chemical reactions, including:

- Iodobenzannulation: This reaction allows access to 4-iodonaphthalen-1-ols, which are useful coupling reagents for further transformations.

- Molecular Docking Studies: These studies have been performed to evaluate the binding affinities of naphthalene derivatives with histone deacetylases (HDACs), highlighting their potential as anticancer agents .

Agricultural Applications

In agricultural research, derivatives of this compound have shown promise as plant growth regulators.

Chemical Pruning

Recent findings indicate that certain benzoic acid derivatives can effectively suppress lateral branching and seed germination in horticultural plants. For instance, a closely related compound demonstrated significant effects on tomato plant architecture without adversely affecting overall growth or fruit yield .

Data Tables

Case Study 1: Histamine H3 Receptor Antagonism

A study evaluated the binding affinities of various naphthalene derivatives to histamine H3 receptors using molecular docking techniques. Compounds derived from this compound showed promising results with favorable docking scores, indicating their potential as therapeutic agents for CNS disorders .

Case Study 2: Plant Growth Regulation

Field trials with a derivative of this compound demonstrated its ability to alter tomato plant architecture significantly while maintaining yield. This highlights its utility as a chemical pruning agent that can reduce labor costs in agriculture without compromising productivity .

化学反应分析

Esterification Reactions

The carboxylic acid group in 4-(6-hydroxynaphthalen-2-yl)benzoic acid undergoes esterification under catalytic conditions. For example:

-

Reagent : DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst.

-

Conditions : Stirring at room temperature followed by heating at 80°C for 6 hours .

-

Outcome : Formation of esters with elimination of dicyclohexyl urea (DCU) as a byproduct.

Data Table: Esterification Conditions

| Reaction Type | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Esterification | DCC, DMAP, DMF | RT stirring, then 80°C/6h | Not specified |

Acylation and Coupling Reactions

The hydroxyl group on the naphthalene moiety can participate in acylation or coupling reactions. For example:

-

Acylation : Reaction with acyl chlorides to form esters or amides.

-

Coupling : Formation of azo ligands via diazotization and coupling with amines, as observed in related naphthalene derivatives .

Data Table: Coupling Reactions

| Reaction Type | Reagents | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Azo coupling | NaNO₂, β-naphthol, NaOH | Ice cooling, coupling at RT | Formation of azo compounds |

Alkylation and Functional Group Transformations

The carboxylic acid group can undergo alkylation using alkyl halides or bromoesters. For example:

-

Alkylation : Reaction with 2-bromoacetate or 4-bromobutyrate using DBU (1,8-diazabicycloundec-7-ene) as a base .

-

Hydrolysis : Acid hydrolysis of esters to regenerate carboxylic acid derivatives .

Data Table: Alkylation Conditions

| Reaction Type | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Alkylation | 2-bromoacetate, DBU | RT stirring, excess reagent | High yield |

Characterization Techniques

Key analytical methods for this compound include:

-

FT-IR : Identifies functional groups (e.g., -OH, -COOH, C=O).

-

¹H NMR : Provides proton environment data (e.g., aromatic protons, hydroxyl signals) .

Data Table: Characterization Methods

| Technique | Key Observations | Reference |

|---|---|---|

| FT-IR | νC=O (1697 cm⁻¹), νN=N (1508 cm⁻¹) | |

| ¹H NMR | δ 9.70 ppm (-COOH), δ 5.9 ppm (-OH) |

属性

分子式 |

C17H12O3 |

|---|---|

分子量 |

264.27 g/mol |

IUPAC 名称 |

4-(6-hydroxynaphthalen-2-yl)benzoic acid |

InChI |

InChI=1S/C17H12O3/c18-16-8-7-14-9-13(5-6-15(14)10-16)11-1-3-12(4-2-11)17(19)20/h1-10,18H,(H,19,20) |

InChI 键 |

JSLLZNPRGISSNT-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1C2=CC3=C(C=C2)C=C(C=C3)O)C(=O)O |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。